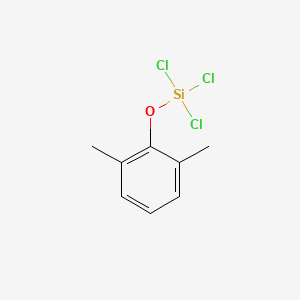
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole is a synthetic organic compound characterized by the presence of a nitrofuran moiety and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole typically involves the reaction of 5-nitro-2-furaldehyde with an appropriate imidazole derivative under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the furan and imidazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitroso or hydroxylamine derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted imidazole derivatives can be formed.
Applications De Recherche Scientifique
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole involves its interaction with biological macromolecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The imidazole ring may also interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(5-Nitro-2-furanyl)ethenyl)quinoline: Shares the nitrofuran and ethenyl linkage but has a quinoline ring instead of an imidazole ring.
5-(2-(5-Nitro-2-furanyl)ethenyl)-2-furancarboxylic acid methyl ester: Contains a similar nitrofuran moiety but with a different core structure.
Uniqueness
2-(2-(5-Nitro-2-furanyl)ethenyl)-1-phenylmethylimidazole is unique due to its specific combination of the nitrofuran and imidazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65330-32-7 |
|---|---|
Formule moléculaire |
C16H13N3O3 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
1-benzyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]imidazole |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)16-9-7-14(22-16)6-8-15-17-10-11-18(15)12-13-4-2-1-3-5-13/h1-11H,12H2/b8-6+ |
Clé InChI |
SXNCPEOESCVRIZ-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C=CN=C2/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CN=C2C=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



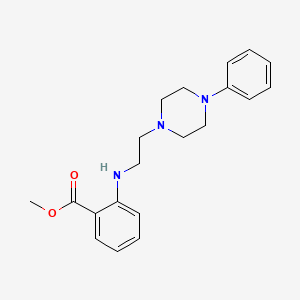
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
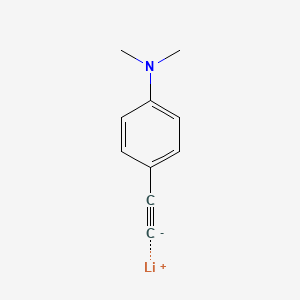
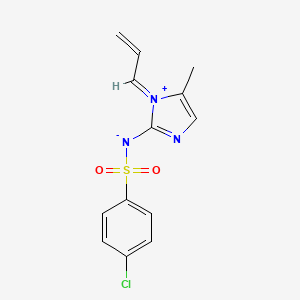

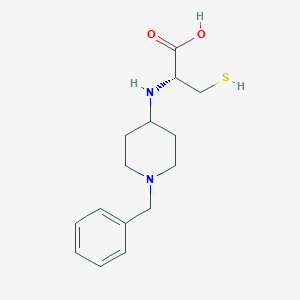
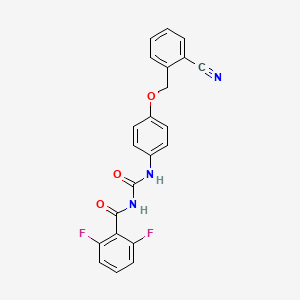
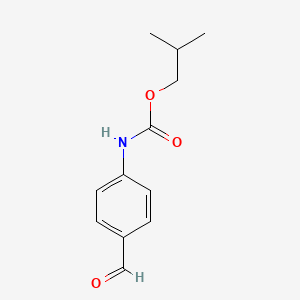
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)

![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)

